Cas no 84624-27-1 (Boc-Lys(Fmoc)-OH)

Boc-Lys(Fmoc)-OH structure
Boc-Lys(Fmoc)-OH structure
Productnaam:Boc-Lys(Fmoc)-OH
CAS-nummer:84624-27-1
MF:C26H32N2O6
MW:468.542087554932
MDL:MFCD00062032
CID:60736
PubChem ID:57647427

Boc-Lys(Fmoc)-OH Chemische en fysische eigenschappen

Naam en identificatie

    • N-Boc-N'-Fmoc-L-Lysine
    • Boc-Lys(Fmoc)-OH
    • 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
    • N-epsilon-FMOC-N-alpha-BOC-L-Lysine
    • (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Boc-L-Lys(Fmoc)-OH
    • Boc-Lys(Fmoc)
    • N-EPSILON-FMOC-N-ALPHA-T-BOC-L-LYSINE
    • N2-Boc-N6-Fmoc-L-lysine
    • N-Boc-N -Fmoc-L-Lysine
    • (2S)-2-(tert-Butoxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
    • BocLys(Fmoc)
    • PubChem14939
    • N
    • A-Boc-N
    • A-Fmoc-L-lysine
    • JYEVQYFWINBXJU-QFIPXVFZSA-N
    • N-a-Boc-N-Epsilon-Fmoc-L-lysine
    • STL557497
    • BBL103687
    • N-epsilon-FMOC-N
    • N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine (ACI)
    • (S)-2-[(tert-Butoxycarbonyl)amino]-6-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid
    • (S)-6-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-(tert-butoxycarbonylamino)hexanoic acid
    • 20: PN: US20040019000 PAGE: 23 claimed protein
    • 21: PN: US20040019000 PAGE: 23 claimed protein
    • N-α-tert-Butoxycarbonyl-N-ε-fluorenylmethoxycarbonyl-L-lysine
    • NSC 342209
    • Nalpha-Boc-Nepsilon-Fmoc-L-lysine
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-6-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
    • 84624-27-1
    • CS-W005144
    • MFCD00062032
    • SCHEMBL999302
    • AKOS015922788
    • 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Boc-Lys(Fmoc)-OH, >=99.0% (sum of enantiomers, TLC)
    • (S)-2-tert-butoxycarbonylamino-6-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
    • DTXSID40450686
    • (S)-6-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
    • N~2~-(tert-butoxycarbonyl)-N~6~-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • Q-101708
    • J-300173
    • DB-030150
    • EN300-650206
    • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
    • N-alpha-t-Butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-L-lysine
    • Nalpha-tert-butoxycarbonyl-Nepsilon-(9-fluorenylmethoxycarbonyl)-L-lysine
    • F11058
    • HY-W005144
    • DS-15354
    • MDL: MFCD00062032
    • Inchi: 1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
    • InChI-sleutel: JYEVQYFWINBXJU-QFIPXVFZSA-N
    • LACHT: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 468.226037g/mol
  • Oppervlakte lading: 0
  • XLogP3: 4.5
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Aantal draaibare bindingen: 12
  • Monoisotopische massa: 468.226037g/mol
  • Monoisotopische massa: 468.226037g/mol
  • Topologisch pooloppervlak: 114Ų
  • Zware atoomtelling: 34
  • Complexiteit: 684
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: 4

Experimentele eigenschappen

  • Kleur/vorm: White crystals
  • Dichtheid: 1.2100
  • Smeltpunt: 93-98℃
  • Kookpunt: 685.7℃ at 760 mmHg
  • Vlampunt: 368.5±31.5 °C
  • Brekindex: 1.566
  • Waterverdelingscoëfficiënt: Soluble in dimethylformamide. Insoluble in water.
  • PSA: 113.96000
  • LogboekP: 5.45510
  • Specifieke rotatie: 3.3 º (c=1% in ethyl acetate)
  • Optische activiteit: [α]20/D +3.3±0.5°, c = 1% in ethyl acetate
  • Oplosbaarheid: Not determined

Boc-Lys(Fmoc)-OH Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B391825-10g
Boc-Lys(Fmoc)-OH
84624-27-1
10g
$ 167.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062665-100g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
100g
¥1377.00 2024-07-28
ChemScence
CS-W005144-10g
Boc-Lys(Fmoc)-OH
84624-27-1 99.62%
10g
$27.0 2022-04-26
MedChemExpress
HY-W005144-5g
Boc-Lys(Fmoc)-OH
84624-27-1 ≥98.0%
5g
¥1150 2023-08-31
Fluorochem
M03299-100g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
100g
£500.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-TO775-1g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
1g
50.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-TO775-5g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
5g
158.0CNY 2021-08-04
eNovation Chemicals LLC
D519860-100g
Boc-Lys(FMoc)-OH
84624-27-1 97%
100g
$900 2024-05-24
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1800549451- 5g
Boc-Lys(Fmoc)-OH
84624-27-1 98%(HPLC)
5g
¥ 382.4 2021-05-18
TRC
B391825-2.5g
Boc-Lys(Fmoc)-OH
84624-27-1
2.5g
$ 75.00 2023-04-18

Boc-Lys(Fmoc)-OH Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Acetone
Referentie
Bifacial PNAs Destabilize MALAT1 by 3' A-Tail Displacement from the U-Rich Internal Loop
Miao, Shiqin; Bhunia, Debmalya; Devari, Shekaraiah; Liang, Yufeng; Munyaradzi, Oliver; et al, ACS Chemical Biology, 2021, 16(8), 1600-1609

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
Referentie
Chemical Probes Reveal Sirt2's New Function as a Robust "Eraser" of Lysine Lipoylation
Xie, Yusheng ; Chen, Lanfang; Wang, Rui; Wang, Jigang ; Li, Jingyu; et al, Journal of the American Chemical Society, 2019, 141(46), 18428-18436

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  1,4-Dioxane ,  Water
Referentie
Convenient syntheses of fluorenylmethyl-based side chain derivatives of glutamic and aspartic acids, lysine, and cysteine
Albericio, F.; Nicolas, E.; Rizo, J.; Ruiz-Gayo, M.; Pedroso, E.; et al, Synthesis, 1990, (2), 119-22

Synthetic Routes 4

Reactievoorwaarden
Referentie
A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of α-amino protecting groups
Kiso, Yoshiaki; Kimura, Tooru; Fujiwara, Yoichi; Shimokura, Masanori; Nishitani, Akiko, Chemical & Pharmaceutical Bulletin, 1988, 36(12), 5024-7

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ,  Water ;  rt → 0 °C
1.2 0 °C; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referentie
Application of thiazolidinethione (TTT) in the reaction of selective side chain protection of lysine
Gao, Xing-Ming; Ye, Yun-Hua, Huaxue Xuebao, 2007, 65(16), 1654-1656

Boc-Lys(Fmoc)-OH Raw materials

Boc-Lys(Fmoc)-OH Preparation Products

Boc-Lys(Fmoc)-OH Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:84624-27-1)Boc-Lys(Fmoc)-OH
A840881
Zuiverheid:99%/99%
Hoeveelheid:100g/500g
Prijs ($):184.0/804.0